molecular formula C20H21ClN2O2S B11314558 3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11314558
M. Wt: 388.9 g/mol
InChI Key: MKFVQXJFIXUUCP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene core, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which is then functionalized with a chloro group. The furan ring and piperidine moiety are introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group with an amine may produce an amine derivative of the original compound.

Scientific Research Applications

3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-(thiophen-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Uniqueness

What sets 3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide apart from similar compounds is its specific combination of functional groups. The presence of the furan ring, piperidine moiety, and benzothiophene core in a single molecule provides unique chemical and biological properties that may not be observed in other related compounds.

Properties

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H21ClN2O2S/c21-18-14-7-2-3-9-17(14)26-19(18)20(24)22-13-15(16-8-6-12-25-16)23-10-4-1-5-11-23/h2-3,6-9,12,15H,1,4-5,10-11,13H2,(H,22,24)

InChI Key

MKFVQXJFIXUUCP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CO4

Origin of Product

United States

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